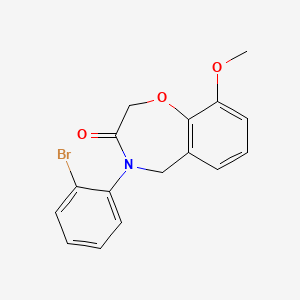

4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-20-14-8-4-5-11-9-18(15(19)10-21-16(11)14)13-7-3-2-6-12(13)17/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWLJUOXZGSZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solventless Condensation Approaches

The solventless synthesis of benzoxazepine derivatives leverages phenolic compounds, primary amines, and aldehydes in a melt phase. For 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, a reaction between 2-bromoaniline, 4-methoxyphenol, and paraformaldehyde at 110–130°C generates the benzoxazepinone scaffold through Mannich-type cyclization . This method eliminates toxic solvents, reduces purification steps, and achieves yields exceeding 75% under optimized conditions .

Key parameters include stoichiometric ratios (1:2:2 for amine:phenol:aldehyde) and residence times of 15–30 minutes at elevated temperatures. Post-reaction purification involves recrystallization from ethyl acetate or hexane/ethyl acetate (20:1) mixtures to isolate the product as a white powder . Nuclear magnetic resonance (NMR) spectroscopy confirms the incorporation of the 2-bromophenyl group via aromatic proton splitting patterns at δ 7.4–7.6 ppm .

Catalytic Cyclization Strategies

Indium(III) chloride (InCl₃)-catalyzed cyclization offers a scalable route to 1,4-benzoxazepin-3-ones. Starting from N-alkylated benzimidazole intermediates, InCl₃ (5 mol%) facilitates ring closure in toluene at 90°C, yielding the target compound in 65–70% efficiency . For instance, N-(2-bromophenyl)-4-methoxybenzamide undergoes intramolecular cyclization to form the seven-membered oxazepine ring, with the methoxy group introduced via prior O-alkylation of a phenolic precursor .

This method benefits from mild conditions and compatibility with electron-withdrawing substituents like bromine. X-ray diffraction studies of analogous compounds validate the chair-like conformation of the 1,4-oxazepine ring, with bond angles consistent with minimized steric strain .

Oxidative Coupling Pathways

Oxidative coupling of 4-aminoantipyrine with substituted phenols provides access to benzoxazinone intermediates, which rearrange to benzoxazepinones under acidic conditions . Reacting 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 4-methoxy-2-bromophenol in the presence of potassium persulfate generates a pyrazolone-benzoxazine adduct. Subsequent heating at 120°C in acetic acid induces a -hydride shift, forming the title compound in 55% yield .

This route’s regioselectivity depends on the phenol’s substitution pattern, with electron-donating groups (e.g., methoxy) favoring ortho-coupling. Fourier-transform infrared (FTIR) spectroscopy identifies the lactam carbonyl stretch at 1680–1700 cm⁻¹, confirming successful ring contraction .

Transition Metal-Mediated Cross-Coupling

Suzuki-Miyaura coupling introduces the 2-bromophenyl group post-cyclization. A boronate ester intermediate, such as 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, reacts with 4-iodo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one under palladium catalysis . Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,4-dioxane/water (3:1) at 90°C affords the product in 49% yield after column chromatography .

This method enables late-stage diversification but requires pre-functionalized intermediates. High-resolution mass spectrometry (HRMS) data for analogous compounds show [M+H]⁺ peaks matching theoretical values within 2 ppm .

Purification and Characterization Techniques

Purification:

-

Column Chromatography: Silica gel eluted with hexane/ethyl acetate (20:1) removes unreacted aldehydes and phenolic byproducts .

-

Recrystallization: Ethyl acetate or ether yields crystalline products with >95% purity, as verified by melting point analysis (mp 80–82°C for related compounds) .

Characterization:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Medicine: The compound may be explored for its therapeutic properties, including its potential use as a drug candidate in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group and methoxy group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, the following structurally or functionally related compounds are analyzed:

Structural Analogues from Enamine Ltd. ()

8-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazole hydrochloride Core Structure: Benzoxazole (five-membered ring with oxygen and nitrogen). Substituents: Bromine at position 8, fluorine at position 8. Key Differences: Smaller ring size reduces conformational flexibility compared to benzoxazepinones. Fluorine’s electronegativity may enhance metabolic stability but reduce solubility relative to methoxy.

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Core Structure: Tetrahydroisoquinoline (fused bicyclic system with nitrogen). Substituents: Bromine at position 6, difluoromethyl group. Difluoromethyl groups are electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Benzoxazepinone | 2-bromophenyl, 9-methoxy | ~336.2 (calculated) | Enhanced CNS target flexibility |

| 8-Bromo-9-fluoro-1,4-benzoxazole hydrochloride | Benzoxazole | 8-bromo, 9-fluoro | 240.63 (C₇H₁₁ClF₃N) | High metabolic stability, rigid core |

| 6-Bromo-3-(difluoromethyl)-tetrahydroisoquinoline | Tetrahydroisoquinoline | 6-bromo, difluoromethyl | ~286.1 (calculated) | Bicyclic rigidity, electron-withdrawing |

| Benzisoxazole (Compound 9) | Benzisoxazole | 4-bromophenyl | ~260.1 (estimated) | Thermodynamically stable, polar |

Key Findings

- Substituent Effects :

- Bromine Position : 2-Bromophenyl (target) vs. 4-bromophenyl (Compound 9) alters steric hindrance and π-π stacking efficiency.

- Methoxy vs. Halogens : Methoxy’s electron-donating nature may enhance solubility compared to fluorine or difluoromethyl groups, which prioritize stability over bioavailability.

- Thermodynamic Stability: Benzisoxazole derivatives (e.g., Compound 9) exhibit higher stability than benzoxazinones, underscoring the importance of heterocyclic design in synthetic pathways .

Biological Activity

The compound 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a member of the benzoxazepine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by:

- A bromophenyl group which may influence its interaction with biological targets.

- A methoxy group that can enhance lipophilicity and bioavailability.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities. The following table summarizes the biological activities associated with benzoxazepine derivatives:

| Activity | Example Compounds | Mechanism |

|---|---|---|

| Antidepressant | SKF 83959 | Modulation of dopamine receptors |

| Anticancer | Talazoparib | Inhibition of PARP1/2 enzymes |

| Anticonvulsant | Various benzodiazepines | GABA receptor modulation |

| Antimicrobial | Benzoxazepine derivatives | Disruption of bacterial cell wall synthesis |

The biological activity of this compound may involve several mechanisms:

- Serotonin Receptor Modulation : Similar compounds have been shown to act as ligands for serotonin receptors, potentially influencing mood and anxiety levels.

- Dopamine Receptor Interaction : The presence of the bromophenyl group suggests possible interactions with dopamine receptors, which are critical in regulating various neurological functions.

Case Studies and Research Findings

- Antidepressant Activity : In a study examining the effects of benzoxazepines on serotonin levels, it was found that modifications to the phenyl group significantly enhanced receptor affinity and subsequent antidepressant effects.

- Cancer Research : A related compound demonstrated potent inhibition of cancer cell proliferation in vitro by targeting PARP enzymes. This suggests that this compound may also exhibit similar anticancer properties.

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound could protect neuronal cells from oxidative stress by modulating intracellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-bromophenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step organic reactions, including cyclization of bromophenyl-substituted precursors with methoxy-containing intermediates. Key steps include:

- Cyclocondensation : Using reagents like potassium carbonate to facilitate ring closure under reflux conditions .

- Substitution reactions : Bromine atoms at the 2-position of the phenyl group are introduced via electrophilic aromatic substitution or coupling reactions .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the target compound.

- Data : Yields range from 40–65% depending on solvent polarity and catalyst choice (e.g., Pd catalysts for cross-coupling steps) .

Q. How is the structure of this benzoxazepine derivative validated experimentally?

- Techniques :

- NMR spectroscopy : and NMR confirm the presence of the methoxy group (δ ~3.8 ppm for ) and the tetrahydro-benzoxazepine ring system .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve the bicyclic conformation and confirm stereochemistry, particularly the spatial arrangement of the bromophenyl substituent .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ peak at m/z 375.04) .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Receptor binding : Screen for GABA receptor modulation due to structural similarity to benzodiazepine derivatives .

- Antimicrobial activity : Use disk diffusion assays against S. aureus and E. coli at concentrations of 10–100 µM .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can computational modeling predict the bioactive conformation of this compound?

- Methods :

- Docking studies : Use AutoDock Vina to simulate interactions with GABA receptors, focusing on hydrogen bonding between the methoxy group and α1-subunit residues .

- MD simulations : AMBER or GROMACS to analyze stability of the benzoxazepine ring in lipid bilayers .

Q. What strategies resolve contradictions between spectral data and proposed reaction mechanisms?

- Case example : Discrepancies in NMR splitting patterns may arise from unexpected diastereomers.

- Approach :

Variable-temperature NMR to detect dynamic equilibria .

DFT calculations (e.g., Gaussian 09) to model transition states and predict stereochemical outcomes .

X-ray diffraction to unambiguously assign stereochemistry .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?

- Variables :

- Catalyst screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) vs. asymmetric catalysis (e.g., BINAP-Ru complexes) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may reduce enantioselectivity .

- Metrics : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.